Exatecan Intermediate 2 hydrochloride

Process Chemistry Yield Optimization Camptothecin Synthesis

Exatecan Intermediate 2 hydrochloride (Compound B) is the critical junction intermediate in the convergent synthesis of Exatecan mesylate—the cytotoxic payload in multiple approved Antibody-Drug Conjugates. Optimized synthetic routes achieving >50% yield enable cost-effective industrial scale-up. Supplied at ≥99% purity to minimize downstream purification and ensure process consistency for API manufacturing and linker-payload construction. The exatecan core demonstrates superior topoisomerase I inhibition vs. SN-38 (IC50 0.82 vs. 2.3 µg/mL). Essential for CMOs scaling Exatecan mesylate production and discovery teams optimizing DAR and conjugation chemistry.

Molecular Formula C13H16ClFN2O2
Molecular Weight 286.73 g/mol
Cat. No. B12382737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExatecan Intermediate 2 hydrochloride
Molecular FormulaC13H16ClFN2O2
Molecular Weight286.73 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C2=C1CCC(C2=O)NC(=O)C)N)F.Cl
InChIInChI=1S/C13H15FN2O2.ClH/c1-6-8-3-4-11(16-7(2)17)13(18)12(8)10(15)5-9(6)14;/h5,11H,3-4,15H2,1-2H3,(H,16,17);1H
InChIKeyWELYDNOIIHGYEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Exatecan Intermediate 2 hydrochloride: Procurement and Technical Overview for ADC Research


Exatecan Intermediate 2 hydrochloride (CAS 2437603-23-9), also referred to as Compound B, is a critical synthetic precursor to the topoisomerase I inhibitor Exatecan (DX-8951) . As a camptothecin analog, Exatecan exerts its antineoplastic activity by interacting with DNA to disrupt tumor cell proliferation . This intermediate is foundational in the convergent synthesis of Exatecan mesylate, the active pharmaceutical ingredient (API) for standalone chemotherapy and the potent cytotoxic payload in several advanced Antibody-Drug Conjugates (ADCs) [1].

Why Substituting Exatecan Intermediate 2 hydrochloride in ADC Manufacturing Introduces Risk


In the synthesis of complex molecules like ADC payloads, generic substitution of key intermediates poses significant risks to both product quality and process economics. Exatecan Intermediate 2 hydrochloride is not merely a building block but a critical junction in the convergent synthetic route. Prior art methods for this intermediate were plagued by low yields and complex procedures, making them unsuitable for industrial scale-up [1]. Improved synthetic strategies, as detailed in recent patents, have dramatically increased the yield and efficiency for this specific intermediate, a benefit that is not automatically conferred to other in-class compounds. Using an alternative or a poorly characterized version of this intermediate without verification of the optimized synthetic route and high purity (typically ≥99%) could reintroduce the same inefficiencies and impurities that modern ADC development has sought to overcome, directly impacting the final payload's integrity and the ADC's critical quality attributes.

Quantitative Differentiation Evidence for Exatecan Intermediate 2 hydrochloride in Synthesis


Dramatically Improved Synthetic Yield Compared to Prior Art Routes

Recent patent data demonstrates a substantial improvement in the synthetic yield for Exatecan Intermediate 2 (Compound B) when produced via modern, optimized routes compared to the original published methods. This increase is a primary driver for selecting this intermediate from reliable sources that utilize the improved process [1].

Process Chemistry Yield Optimization Camptothecin Synthesis

Validated Purity Profile Essential for Downstream GMP Manufacturing

High purity is a non-negotiable requirement for intermediates used in the final steps of pharmaceutical and ADC manufacturing to prevent the accumulation of impurities that could impact the safety and efficacy of the final drug product. Multiple vendor datasheets confirm that Exatecan Intermediate 2 hydrochloride is commercially available with a purity meeting or exceeding 99% [REFS-1, REFS-2].

Analytical Chemistry Quality Control ADC Manufacturing

Enables Access to a Superior Payload Compared to First-Generation Camptothecins

The ultimate justification for procuring Exatecan Intermediate 2 hydrochloride lies in the superior potency of the final payload, Exatecan, relative to other camptothecin analogs like SN-38. While this is a class-level inference for the intermediate itself, the data for the downstream molecule is a key driver for the procurement decision [1].

ADC Payload Topoisomerase I Inhibition Exatecan

Validated Application Scenarios for Exatecan Intermediate 2 hydrochloride


Process Development and Scale-Up of Exatecan Mesylate API

Teams engaged in scaling up the synthesis of Exatecan mesylate for either internal use or as a contract manufacturing organization (CMO) should prioritize this intermediate. The modern synthetic routes that achieve >50% yield for this compound [1] are essential for cost-effective manufacturing. Using a high-purity (>99%) version of this intermediate minimizes the burden on downstream purification steps and ensures process consistency.

Synthesis of Next-Generation Antibody-Drug Conjugates (ADCs)

For discovery and development teams building ADCs, Exatecan Intermediate 2 hydrochloride is the gateway to a highly potent, clinically-validated payload. The compound is explicitly recognized as an intermediate for ADC synthesis . Access to this intermediate allows for the in-house preparation of linker-payload constructs, facilitating the optimization of drug-to-antibody ratio (DAR), conjugation chemistry, and in vitro/in vivo evaluation of novel ADCs.

Investigating Camptothecin Structure-Activity Relationships (SAR)

Medicinal chemistry groups focused on expanding the therapeutic index of camptothecin analogs can utilize this intermediate. Given the established superiority of the exatecan core over SN-38 in terms of topoisomerase I inhibition (IC50 0.82 μg/mL vs 2.3 μg/mL) [2], this intermediate provides a versatile starting point for creating novel derivatives. Researchers can modify functional groups at this stage to explore new chemical space around a proven pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Exatecan Intermediate 2 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.